2,3,4-Trichloro-8-fluoroquinoline
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Overview
Description
2,3,4-Trichloro-8-fluoroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-8-fluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,4-trichloroaniline with fluorinating agents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-8-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Cross-Coupling: Palladium catalysts and boronic acids in the presence of base.
Major Products:
- Substituted quinolines with various functional groups.
- Biaryl compounds with potential applications in pharmaceuticals and materials science .
Scientific Research Applications
2,3,4-Trichloro-8-fluoroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its antimalarial, anticancer, and antiviral properties.
Industry: Utilized in the development of agrochemicals and liquid crystals
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-8-fluoroquinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, preventing DNA replication and leading to cell death. In anticancer research, it may interfere with topoisomerase enzymes, disrupting DNA repair and replication in cancer cells .
Comparison with Similar Compounds
- 3,4-Dichloro-8-fluoroquinoline
- 6-Fluoro-2-cyanoquinolone
- 5,7,8-Trifluoroquinoline
Comparison: 2,3,4-Trichloro-8-fluoroquinoline is unique due to the specific positions of the chlorine and fluorine atoms on the quinoline ring. This unique substitution pattern enhances its biological activity and chemical stability compared to other fluorinated quinolines. The presence of multiple halogen atoms also allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H3Cl3FN |
---|---|
Molecular Weight |
250.5 g/mol |
IUPAC Name |
2,3,4-trichloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H3Cl3FN/c10-6-4-2-1-3-5(13)8(4)14-9(12)7(6)11/h1-3H |
InChI Key |
OHTNRVDIRXVPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)Cl)Cl |
Origin of Product |
United States |
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